![molecular formula C15H12ClNO4 B8583561 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B8583561.png)
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid
描述
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonylamino group and a chlorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxycarbonylamino-3-chlorobenzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the chlorine atom.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.
Hydrolysis: The final step involves hydrolysis to obtain the desired 4-benzyloxycarbonylamino-3-chlorobenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyloxycarbonylamino-3-chlorobenzaldehyde.
Reduction: Formation of 4-benzyloxycarbonylamino-3-chlorotoluene.
Substitution: Formation of 4-benzyloxycarbonylamino-3-methoxybenzoic acid.
科学研究应用
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-benzyloxycarbonylamino-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target protein.
相似化合物的比较
- 4-Amino-3-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid
Comparison:
- 4-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in organic synthesis.
- 4-Benzyloxycarbonylamino-2-chlorobenzoic acid: The position of the chlorine atom affects the reactivity and interaction with molecular targets.
- 4-Benzyloxycarbonylamino-3-fluorobenzoic acid: The fluorine atom provides different electronic properties compared to chlorine, influencing the compound’s reactivity and stability.
4-{[(benzyloxy)carbonyl]amino}-3-chlorobenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C15H12ClNO4 |
|---|---|
分子量 |
305.71 g/mol |
IUPAC 名称 |
3-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI 键 |
KNVHJZCCSJNVOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
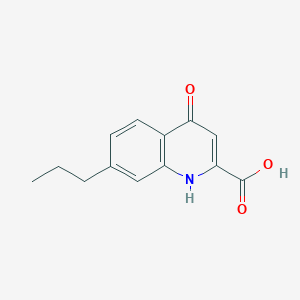
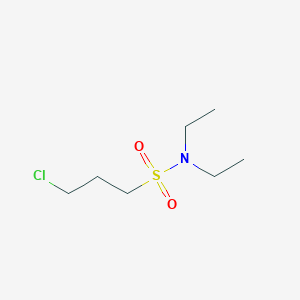
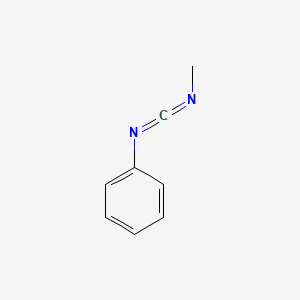
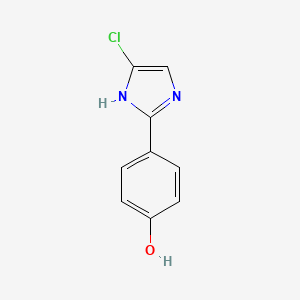

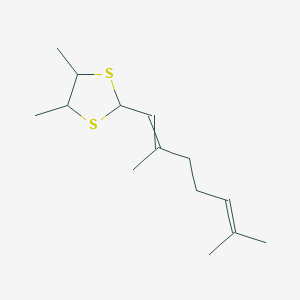
![8-[(2,6-Dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B8583528.png)
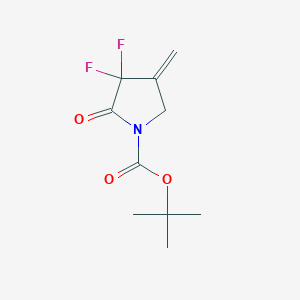
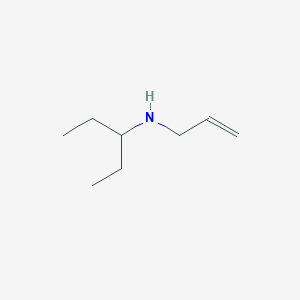
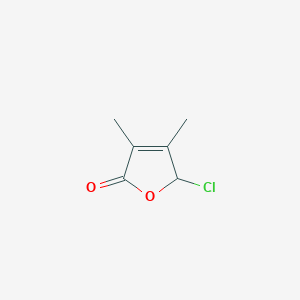
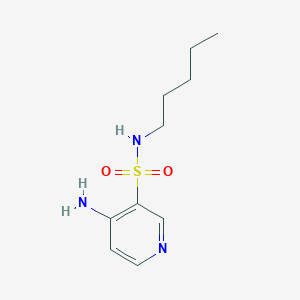
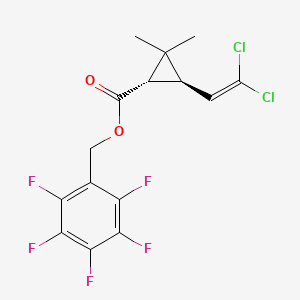
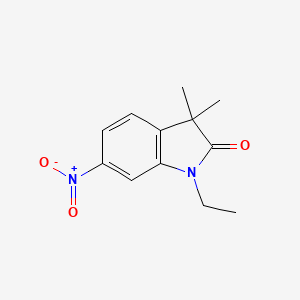
![1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carbaldehyde](/img/structure/B8583584.png)
